Pharmacodynamic Window: Nelutroctiv vs. Myosin Activator CK-138
In an echocardiography study in normal Sprague-Dawley rats, nelutroctiv (CK-136) demonstrated a 4.5-fold wider pharmacodynamic (PD) window compared to the representative myosin activator CK-138. The PD window was defined as the maximum tolerated concentration (MTC) divided by the minimum efficacious concentration (MEC) required to increase fractional shortening by 10% [1]. This wider window is attributed to a shallower concentration-response curve for the troponin activator [2].
| Evidence Dimension | Pharmacodynamic Window (MTC/MEC ratio) in Rat Echocardiography |
|---|---|
| Target Compound Data | 21.9 (Nelutroctiv / CK-136) |
| Comparator Or Baseline | 4.9 (CK-138, a cardiac myosin activator) |
| Quantified Difference | 4.5-fold wider window for nelutroctiv (21.9 / 4.9) |
| Conditions | In vivo echocardiography in normal Sprague-Dawley rats; MEC defined as free concentration to increase fractional shortening by 10%; MTC defined as concentration at maximal fractional shortening |
Why This Matters
A wider pharmacodynamic window translates to a greater separation between efficacious and potentially toxic concentrations, indicating a superior preclinical safety margin for inotropic support.
- [1] Romero A, et al. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator... J Med Chem. 2024;67(10):7825–7835. Table 9. View Source
- [2] Romero A, et al. J Med Chem. 2024;67(10):7825–7835. Figure 3 and associated text. View Source
